molecular formula C16H15NO4 B1306318 4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid CAS No. 436810-98-9

4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid

Cat. No.: B1306318
CAS No.: 436810-98-9
M. Wt: 285.29 g/mol
InChI Key: VYOXIQJGYVCXOY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0¹⁵]dec-8-ene-6-carboxylic acid follows established International Union of Pure and Applied Chemistry guidelines for complex polycyclic structures containing multiple heteroatoms. According to PubChem database records, the complete International Union of Pure and Applied Chemistry name is 3-(2-methylphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0¹⁵]dec-8-ene-6-carboxylic acid, which precisely describes the substitution pattern and ring connectivity. The nomenclature system employs von Baeyer notation for the tricyclic core structure, where the numbers in brackets [5.2.1.0¹⁵] indicate the number of atoms in each bridge connecting the bridgehead carbons, with the superscript notation specifying the positions of additional connections.

The compound exhibits several recognized synonyms within chemical databases, including 1-Oxo-2-(o-tolyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid and 3a,6-Epoxy-3aH-isoindole-7-carboxylic acid, 1,2,3,6,7,7a-hexahydro-2-(2-methylphenyl)-1-oxo-, which reflect alternative approaches to describing the same molecular structure. These alternative naming conventions emphasize different structural features, with some focusing on the isoindole core and others highlighting the epoxy bridge functionality. The PubChem compound identifier 3150935 serves as a unique database reference for this specific molecular entity, facilitating cross-referencing across multiple chemical information systems.

The systematic approach to naming this compound requires careful consideration of priority rules for functional groups, where the carboxylic acid functionality takes precedence in numbering, followed by the ketone group at position 4. The o-tolyl substituent, representing an ortho-methylphenyl group, is positioned at the nitrogen atom of the azatricyclic system, creating specific steric and electronic interactions that influence the molecule's overall properties.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography represents the gold standard for determining precise atomic arrangements within crystal lattices, providing unambiguous structural information about bond lengths, bond angles, and spatial relationships between atoms. The experimental methodology involves exposing crystalline samples to monochromatic X-ray radiation, which diffracts according to Bragg's law, producing characteristic diffraction patterns that can be mathematically transformed into electron density maps. For tricyclic compounds similar to 4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0¹⁵]dec-8-ene-6-carboxylic acid, crystallographic studies have revealed important structural features including ring conformations, bridgehead geometries, and intermolecular packing arrangements.

Related tricyclic compounds have demonstrated specific crystallographic characteristics, including distorted cubic arrangements and unique space group symmetries that influence their solid-state properties. The crystallographic analysis of 1,7,8,9-tetrachloro-4-(3,5-dichlorobenzyl) derivatives has shown that the cycloalkene skeleton adopts an endo,cis configuration, with specific bond angles and distances that reflect the strain inherent in the tricyclic framework. These studies indicate that similar compounds exhibit characteristic carbon-oxygen distances around 3.017 Ångströms, suggesting the presence of dipole-dipole interactions that contribute to crystal stability.

The crystallographic data for related structures indicate that carbonyl groups play crucial roles in intermolecular hydrogen bonding patterns, forming networks that stabilize the crystal lattice through weak carbon-hydrogen to oxygen interactions. Single-crystal X-ray diffraction studies require crystals larger than 0.1 millimeters in all dimensions, with sufficient regularity and lack of internal defects such as twinning or cracking. The data collection process involves rotating the crystal through multiple orientations while measuring diffraction intensities, typically requiring tens of thousands of individual reflections to achieve adequate resolution for structure determination.

Modern crystallographic refinement techniques employ computational methods to optimize atomic positions against experimental data, often assisted by ab initio calculations to ensure chemically reasonable geometries. The final refined crystal structures are typically deposited in publicly accessible databases, contributing to the broader understanding of structure-property relationships in heterocyclic chemistry.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure through analysis of nuclear spin interactions in applied magnetic fields. For tricyclic epoxyisoindole compounds, proton Nuclear Magnetic Resonance spectroscopy reveals characteristic coupling patterns that allow determination of ring stereochemistry, particularly the differentiation between endo and exo configurations. The coupling constants of bridgehead protons in the tricyclic system provide definitive evidence for conformational preferences, with specific values indicating the spatial relationships between hydrogen atoms across the rigid framework.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information, revealing the chemical environment of each carbon atom through chemical shift analysis. The spectroscopic characterization of related compounds has demonstrated that carbonyl carbon signals appear in characteristic downfield regions, while the carbon atoms of the tricyclic core exhibit distinct chemical shifts reflecting their unique electronic environments. The presence of the o-tolyl substituent introduces additional aromatic carbon signals that can be unambiguously assigned through two-dimensional Nuclear Magnetic Resonance techniques.

Infrared spectroscopy provides information about functional group characteristics through vibrational frequency analysis. The carbonyl stretching frequencies of ketone and carboxylic acid functionalities appear at distinct wavenumbers, allowing identification of these groups and assessment of their electronic environments. The spectroscopic signature of the compound includes characteristic absorption bands that distinguish it from structural isomers and confirm the presence of specific functional groups within the molecule.

Mass spectrometry analysis reveals molecular ion peaks and fragmentation patterns that confirm molecular weight and provide structural information through characteristic breakdown pathways. The predicted collision cross section values for related compounds indicate specific ion mobility characteristics, with molecular ion peaks appearing at mass-to-charge ratios corresponding to protonated, sodiated, and other adduct forms. These spectroscopic techniques collectively provide comprehensive structural verification and enable detailed analysis of the compound's molecular properties.

Conformational Analysis of the Tricyclic Core

The conformational analysis of the tricyclic core structure reveals significant insights into the three-dimensional arrangement of atoms and the dynamic behavior of the molecular framework. Computational studies of related tricyclic systems have demonstrated that the rigid nature of the bridged structure severely restricts conformational flexibility, resulting in well-defined geometries with limited rotational freedom around the core bonds. The endo configuration observed in crystallographic studies indicates that the substituents adopt specific spatial orientations that minimize steric interactions while maintaining optimal orbital overlap.

The tricyclic framework exhibits characteristic bond angles and distances that reflect the inherent strain within the system, with bridgehead carbons adopting geometries that accommodate the constraints imposed by the multiple ring fusion. Theoretical calculations have revealed that the formation of the tricyclic structure through intramolecular Diels-Alder reactions proceeds through asynchronous transition states, with bond formation occurring at different rates during the cyclization process. The calculated bond lengths of 2.012 Ångströms and 2.160 Ångströms for the forming sigma bonds indicate the asynchronous nature of the ring closure mechanism.

The conformational preferences of the tricyclic core are further influenced by the presence of the oxygen bridge, which introduces additional electronic effects and geometric constraints. The exo configuration represents the thermodynamically favored arrangement, with computational studies indicating lower energies for both the transition state and final product compared to alternative endo arrangements. This stereochemical preference has important implications for the compound's reactivity and biological activity, as the spatial arrangement of functional groups determines their accessibility for intermolecular interactions.

The analysis of conformational dynamics reveals that the rigid tricyclic framework undergoes minimal structural fluctuations under normal conditions, maintaining its three-dimensional architecture through the constraints imposed by the multiple ring fusions. This conformational stability contributes to the compound's distinct physical and chemical properties, including its spectroscopic characteristics and crystallographic behavior.

Properties

IUPAC Name

3-(2-methylphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-9-4-2-3-5-10(9)17-8-16-7-6-11(21-16)12(15(19)20)13(16)14(17)18/h2-7,11-13H,8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOXIQJGYVCXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC34C=CC(O3)C(C4C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389931
Record name SBB012249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436810-98-9
Record name SBB012249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid, with a CAS number of 436810-98-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H15NO4
  • Molecular Weight : 285.29 g/mol
  • Structural Characteristics : The compound features a complex tricyclic structure that includes both nitrogen and oxygen heteroatoms, which may contribute to its biological properties.

Research indicates that compounds with similar structural frameworks often interact with various biological targets, including enzymes and ion channels. Specifically, 4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid may act as a modulator of calcium ion channels, particularly T-type and N-type channels, which are crucial in various physiological processes such as muscle contraction and neurotransmitter release .

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of calcium signaling pathways, which can lead to cell cycle arrest and increased sensitivity to chemotherapeutic agents.

Antimicrobial Properties

The compound has shown promise in inhibiting the growth of certain bacterial strains. In vitro assays demonstrated significant activity against Gram-positive bacteria, indicating potential applications in treating infections caused by resistant strains.

Neuroprotective Effects

Research has indicated that 4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid may offer neuroprotective benefits by modulating neurotransmitter release through calcium channel interaction. This could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, the effects of the compound on human cancer cell lines were assessed. Results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapy agents.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)18Calcium signaling modulation

Study 2: Antimicrobial Activity

A series of antimicrobial assays were conducted to evaluate the efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent at 3-Position Molecular Formula Molecular Weight CAS Number Key Properties/Synthesis Highlights
o-Tolyl (Target Compound) C₁₆H₁₅NO₄ 285.30 436810-98-9 Synthesized via IMDAF (25°C); quantitative exo-adduct yield ; commercial availability .
p-Tolyl C₁₆H₁₅NO₄ 285.30 14261-91-7 Isomeric analog; similar formula but altered substituent position; no reported bioactivity .
Phenethyl C₁₇H₁₇NO₄ 299.33 77960-22-6 Larger substituent increases lipophilicity; used in pharmacological intermediates .
5-Methyl-isoxazol-3-yl C₁₃H₁₂N₂O₅ 276.25 1087753-92-1 Heterocyclic substituent; potential bioactivity (unverified) .
Methyl C₁₀H₁₁NO₄ 209.20 163180-68-5 Smaller substituent; industrial-grade production (99% purity) .
Tetrahydrofuran-2-ylmethyl C₁₄H₁₅NO₅ 277.27 sc-316954 Polar substituent; available from Santa Cruz Biotechnology .
Thiophen-2-ylmethyl C₁₄H₁₃NO₄S 291.33 1185549-47-6 Sulfur-containing analog; possible enhanced reactivity .

Commercial Availability

  • The o-tolyl and p-tolyl variants are listed in chemical catalogs (e.g., MFCD03659905, MFCD03660125) .
  • Specialty analogs (e.g., tetrahydrofuran-2-ylmethyl) are sold by suppliers like Santa Cruz Biotechnology (sc-316954, $255/500 mg) .

Q & A

Basic Research Questions

Q. How can the synthetic yield of 4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid be optimized?

  • Methodological Answer :

  • Catalyst Screening : Use palladium-based catalysts (e.g., Pd(OAc)₂) under reductive conditions to facilitate cyclization reactions, as demonstrated in analogous bicyclic compound syntheses .
  • Reaction Solvents : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve reaction rates.
  • Temperature Control : Optimize stepwise heating (e.g., 60–80°C for cyclization, 25°C for acid deprotection) to minimize side reactions.
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .

Q. What analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the tricyclic core and stereochemistry using single-crystal diffraction (e.g., R-factor < 0.05, data-to-parameter ratio > 7.0) .
  • NMR Spectroscopy : Assign protons and carbons via ¹H/¹³C NMR (e.g., δ 170–175 ppm for carbonyl groups, δ 6.5–7.5 ppm for aromatic protons).
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Q. How should researchers assess the purity of this compound for pharmacological studies?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm; target ≥98% purity .
  • Elemental Analysis : Validate C, H, N, and O content within ±0.3% of theoretical values .
  • TLC Monitoring : Employ silica plates with UV visualization (Rf ~0.5 in 7:3 ethyl acetate/hexane) to track reaction progress.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between NMR and X-ray crystallography data for this compound?

  • Methodological Answer :

  • Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility (e.g., ring puckering in the tricyclic system) that may differ from solid-state X-ray structures .
  • Polymorph Screening : Recrystallize under varied conditions (e.g., slow evaporation vs. rapid cooling) to identify stable crystalline forms.
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G*) to validate structural assignments .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Substituent Modification : Synthesize analogs with varied substituents at the o-tolyl group (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) to assess electronic effects on bioactivity .
  • Biological Assays : Test antibacterial activity via MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate results with LogP values to evaluate lipophilicity’s role .

Q. What mechanistic insights can be gained for the compound’s formation via palladium-catalyzed cyclization?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon migration during cyclization.
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., imine formation vs. ring closure) .
  • Catalyst Poisoning : Introduce mercury(0) to test for heterogeneous vs. homogeneous catalytic pathways .

Data Contradiction Analysis

  • Case Example : Discrepancies in reported melting points (e.g., 180–185°C vs. 190–195°C) may arise from polymorphic forms or residual solvents.
    • Resolution : Perform DSC (differential scanning calorimetry) to detect phase transitions and TGA (thermogravimetric analysis) to quantify solvent content .

Safety and Handling Considerations

  • Key Precautions : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use PPE (gloves, goggles) and avoid open flames due to potential exothermic decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.